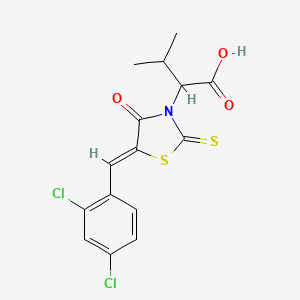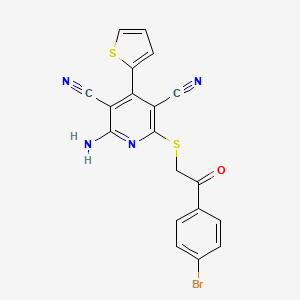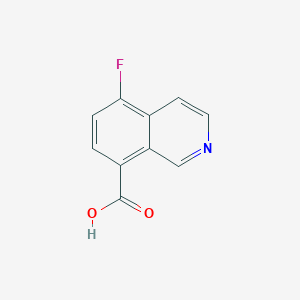
5-Fluoroisoquinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoroisoquinoline-8-carboxylic acid is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroisoquinoline-8-carboxylic acid typically involves the introduction of a fluorine atom into the isoquinoline ring. One common method is the direct fluorination of isoquinoline derivatives. For example, the Baltz–Schiemann reaction can be used, where diazonium intermediates derived from aminoisoquinolines are treated with sodium nitrite and fluoroboric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing reagents such as fluorine gas or other fluorinating agents under controlled conditions to ensure safety and efficiency. The specific methods can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoroisoquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of different substituted isoquinoline derivatives.
Oxidation and Reduction: The carboxylic acid group can participate in oxidation and reduction reactions, forming corresponding alcohols or aldehydes.
Cross-coupling reactions: These reactions can be used to introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Cross-coupling: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, alcohols, aldehydes, and other functionalized compounds.
Scientific Research Applications
5-Fluoroisoquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoroisoquinoline-8-carboxylic acid involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s effects .
Comparison with Similar Compounds
5-Fluoroquinoline: Another fluorinated derivative with similar properties but different applications.
8-Fluoroisoquinoline: A positional isomer with the fluorine atom at a different location on the isoquinoline ring.
5,8-Difluoroisoquinoline: A compound with two fluorine atoms, exhibiting different reactivity and properties.
Uniqueness: 5-Fluoroisoquinoline-8-carboxylic acid is unique due to the specific positioning of the fluorine and carboxylic acid groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-fluoroisoquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLXSVJDCTXDNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(methylthio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2396344.png)

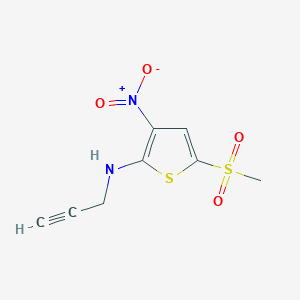
![1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B2396348.png)
![4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid](/img/structure/B2396349.png)
![ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2396350.png)
![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2396351.png)
![[(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methyl]amine hydrochloride](/img/structure/B2396357.png)
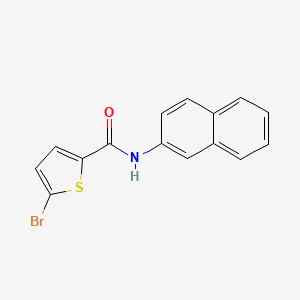
![N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396362.png)
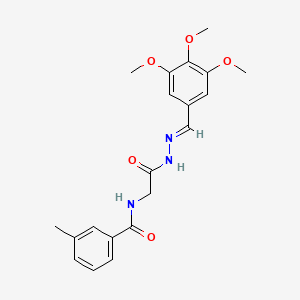
![3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide](/img/structure/B2396364.png)
